molecular formula C13H12N2O2 B182430 4-((2-Pyridinylmethyl)amino)benzoic acid CAS No. 5966-18-7

4-((2-Pyridinylmethyl)amino)benzoic acid

Cat. No.: B182430
CAS No.: 5966-18-7
M. Wt: 228.25 g/mol
InChI Key: KDYZAXNHGFVBMN-UHFFFAOYSA-N
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Description

4-((2-Pyridinylmethyl)amino)benzoic acid is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via an amino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Pyridinylmethyl)amino)benzoic acid typically involves the reaction of 2-pyridinylmethylamine with 4-formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-((2-Pyridinylmethyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

Scientific Research Applications

4-((2-Pyridinylmethyl)amino)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Pyridinylmethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Pyridinylmethyl)amino)benzoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in targeted research applications where precise molecular interactions are required .

Properties

IUPAC Name

4-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYZAXNHGFVBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208339
Record name 4-((2-Pyridinylmethyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5966-18-7
Record name 4-((2-Pyridinylmethyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((2-Pyridinylmethyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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